
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Thalidomide-O-amido-C6-NH2 (TFA), is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . The compound incorporates an E3 ligase ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology .
Mode of Action
The compound works by modulating the activity of the E3 ubiquitin ligase. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1, then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification . The E3 ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is synthesized for use in protac technology , which suggests it’s designed to have suitable absorption, distribution, metabolism, and excretion (ADME) properties for its intended use.
Result of Action
The result of the compound’s action is the selective degradation of target proteins. This is achieved through the ubiquitin-proteasome system, leading to the regulation of protein levels within the cell . This mechanism is particularly important in the context of cancer, where the degradation of certain proteins can inhibit the proliferation and survival of cancer cells .
Biochemical Analysis
Biochemical Properties
Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .
Cellular Effects
Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C6-NH2 (TFA) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the Cereblon Ligand: The cereblon ligand is derived from Thalidomide through a series of chemical reactions.
Linker Attachment: The linker, which is an alkyl chain with a terminal amine group, is attached to the cereblon ligand.
Final Conjugation: The final product, Thalidomide-O-amido-C6-NH2 (TFA), is obtained by conjugating the cereblon ligand-linker with trifluoroacetic acid (TFA) to enhance solubility and stability
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C6-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the cereblon ligand and linker.
Purification: Purification of the intermediate products to ensure high purity.
Final Conjugation and Packaging: Conjugation with TFA and packaging for distribution
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.
Substitution: Substitution reactions can take place at the amine and carbonyl groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .
Scientific Research Applications
Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Comparison with Similar Compounds
Thalidomide-NH-C6-NH2: Another cereblon ligand-linker conjugate with similar properties.
Thalidomide-4-OH: A Thalidomide-based cereblon ligand used in PROTAC synthesis.
E3 Ligase Ligand 8: A ligand for E3 ubiquitin ligase used in the formation of PROTACs
Uniqueness: Thalidomide-O-amido-C6-NH2 (TFA) is unique due to its specific linker structure, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications requiring high stability and solubility .
Biological Activity
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Cereblon Ligand-Linker Conjugate 11 Trifluoroacetate, represent a significant advancement in targeted protein degradation technologies, particularly through the Proteolysis Targeting Chimera (PROTAC) approach. This article explores the biological activity of this compound, detailing its mechanisms, applications, and comparative studies with other ligands.
E3 Ligase Ligand-Linker Conjugates 25 facilitate the selective degradation of proteins by recruiting them to the E3 ubiquitin ligase cereblon. The mechanism can be summarized as follows:
- Formation of Ternary Complexes : The conjugate binds to both the target protein and cereblon, forming a ternary complex.
- Ubiquitination : This complex promotes the transfer of ubiquitin molecules to lysine residues on the target protein.
- Proteasomal Degradation : Ubiquitinated proteins are recognized by the proteasome and subsequently degraded.
This process enhances specificity for target proteins while minimizing off-target effects, a significant advantage over traditional small molecule inhibitors .
Biological Activity and Applications
E3 Ligase Ligand-Linker Conjugates 25 exhibit notable biological activity across various disease models, particularly in cancer and neurodegenerative disorders. By targeting specific proteins involved in disease pathology, these conjugates offer a novel therapeutic strategy. Key applications include:
- Cancer Therapy : Targeting oncogenic proteins for degradation.
- Neurodegenerative Disorders : Degrading misfolded or aggregated proteins that contribute to disease progression.
The ability to selectively degrade proteins has positioned PROTACs as promising candidates in drug development .
Comparative Analysis with Other E3 Ligase Ligands
To illustrate the uniqueness of E3 Ligase Ligand-Linker Conjugates 25, a comparison with other E3 ligase ligands is presented in the table below:
Compound Name | E3 Ligase Target | Unique Features |
---|---|---|
E3 Ligase Ligand-Linker Conjugate 16 | VHL | Utilizes von Hippel-Lindau E3 ligase for targeting |
E3 Ligase Ligand-Linker Conjugate 11 | MDM2 | Targets MDM2 for degradation of p53 |
E3 Ligase Ligand-Linker Conjugate 5 | IAP | Inhibitor of Apoptosis Protein targeted |
E3 Ligase Ligand-Linker Conjugate 25 | Cereblon | Specific design for cereblon binding; versatile across multiple disease states |
E3 Ligase Ligand-Linker Conjugates 25 stand out due to their specific design for cereblon binding, enabling effective degradation of a wide range of targets involved in various cellular processes .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of E3 Ligase Ligand-Linker Conjugates 25 in various experimental settings:
- In Vitro Studies : Research indicates that these conjugates can induce degradation of target proteins at sub-nanomolar concentrations, showcasing their potency .
- In Vivo Applications : Clinical trials have begun to explore their therapeutic potential. For instance, interim results from trials using PROTACs have shown promising responses in patients with metastatic castration-resistant prostate cancer .
Properties
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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